4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone
Description
4-Chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone is a pyridazinone derivative characterized by a chloro substituent at position 4, a morpholino group at position 5, and a hydroxyimino propyl chain at position 2. The morpholino group (a six-membered amine-containing ring) enhances solubility and modulates electronic properties, while the hydroxyimino moiety may influence hydrogen bonding and stability. This compound is of interest in medicinal chemistry due to the pharmacological activities observed in structurally related pyridazinones, such as analgesic, anti-inflammatory, and insecticidal properties .
Properties
IUPAC Name |
4-chloro-2-[(2E)-2-hydroxyiminopropyl]-5-morpholin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O3/c1-8(14-18)7-16-11(17)10(12)9(6-13-16)15-2-4-19-5-3-15/h6,18H,2-5,7H2,1H3/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZHAHFTMYLDQR-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone typically involves multiple steps:
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Formation of the Pyridazinone Core: : The initial step often involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones or similar compounds under acidic or basic conditions.
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Introduction of the Chloro Group: : Chlorination of the pyridazinone core can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective substitution at the desired position.
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Addition of the Hydroxyimino Propyl Group: : The hydroxyimino propyl group can be introduced via the reaction of the corresponding aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base, forming the oxime derivative.
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Attachment of the Morpholino Group: : The morpholino group is typically introduced through nucleophilic substitution reactions, where the pyridazinone intermediate reacts with morpholine under suitable conditions, often in the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone can undergo various chemical reactions, including:
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Oxidation: : The hydroxyimino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
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Reduction: : Reduction of the hydroxyimino group can yield amine derivatives, typically using reducing agents like sodium borohydride or catalytic hydrogenation.
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Substitution: : The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, often in the presence of a base or catalyst.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that pyridazinone derivatives, including 4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells, demonstrating potential as chemotherapeutic agents .
Antimicrobial Effects
This compound also displays notable antimicrobial properties. It has been evaluated against several pathogenic strains, including bacteria and fungi. Research has shown that it can effectively inhibit the growth of Gram-positive bacteria and certain fungal species, suggesting its potential as an antifungal agent . The synthesis of new derivatives has led to compounds that outperform traditional antibiotics in certain assays, highlighting their therapeutic potential in treating infections .
Anti-inflammatory Activity
The anti-inflammatory effects of pyridazinones are well-documented. Compounds in this class have been shown to inhibit key inflammatory mediators, making them candidates for treating inflammatory diseases. Studies indicate that they can reduce inflammation in animal models effectively .
Antihypertensive Activity
Research into the antihypertensive properties of pyridazinones has yielded promising results. Specific derivatives have been synthesized and tested for their ability to lower blood pressure in hypertensive models, showing efficacy comparable to established antihypertensive medications .
Several studies have documented the efficacy of this compound and its derivatives:
- Anticancer Study : A study published by Shamim Ahmad et al. focused on synthesizing derivatives that demonstrated potent anticancer effects against specific tumor cell lines at doses significantly lower than traditional chemotherapeutics .
- Antimicrobial Evaluation : Didem Tiryaki et al. synthesized new derivatives and screened them for antibacterial and antifungal activities against pathogenic strains like Candida albicans, showing promising results that could lead to new antifungal therapies .
- Inflammation Model : Research on anti-inflammatory activity highlighted the ability of pyridazinones to inhibit pro-inflammatory cytokines in vitro and in vivo models, suggesting their application in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The hydroxyimino group can form hydrogen bonds and participate in redox reactions, while the morpholino group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and biological activities of the target compound with analogs:
Key Observations
Substituent Effects on Activity: The morpholino group at position 5 (target compound and emorfazone) is associated with anti-inflammatory and analgesic properties, as seen in emorfazone's use as a nonsteroidal anti-inflammatory drug (NSAID) . Chlorine at position 4 is conserved across multiple analogs (target compound, pyridaben, and others), suggesting its role in enhancing electrophilicity or receptor binding.
Biological Applications: Pharmaceutical vs. Agrochemical Use: Pyridazinones with bulky substituents (e.g., pyridaben's tert-butyl and thioether groups) are often agrochemicals, while those with polar groups (morpholino, hydroxyimino) are explored for pharmaceutical applications . Position 2 Modifications: The target compound's hydroxyimino propyl chain contrasts with pyridaben's tert-butyl group and emorfazone's methyl group. This position influences steric bulk and electronic effects, affecting target selectivity .
However, the morpholino group may counterbalance this by improving water solubility .
Research Findings and Trends
- Analgesic Activity: Pyridazinones with morpholino or arylpiperazinyl groups (e.g., derivatives in ) show superior analgesic activity compared to acetaminophen in preclinical models .
- Insecticidal Activity: Pyridaben’s thioether and tert-butyl substituents are critical for its acaricidal activity, highlighting how non-polar groups enhance agrochemical efficacy .
- Synthetic Flexibility: The pyridazinone core allows diverse substitutions, enabling optimization for specific applications. For example, allylamino or fluorophenyl groups () are explored for targeted receptor interactions .
Biological Activity
4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyridazinone core, positions it as a candidate for various biological applications, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The molecular formula of this compound is C11H15ClN4O3. The compound contains:
- A pyridazinone core that is crucial for its biological activity.
- A chloro group that may enhance its reactivity.
- A hydroxyimino propyl group which can participate in various biochemical interactions.
- A morpholino group that increases solubility and bioavailability.
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and participate in redox reactions, while the morpholino group aids in enhancing the compound's solubility.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing effectiveness similar to established antimicrobial agents.
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 18 mm |
| Candida albicans | 20 mm |
| Aspergillus fumigatus | 17 mm |
Source: Laboratory studies on antimicrobial efficacy
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 | 25.4 |
| MCF-7 | 30.1 |
Source: Cytotoxicity assays conducted on cancer cell lines
Case Studies
- Antibacterial Activity Study : A study evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, particularly against E. coli and S. aureus, suggesting its potential as a therapeutic agent for bacterial infections.
- Anticancer Research : In vitro studies assessed the effects of this compound on tumor cell proliferation. The results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer drug candidate.
Q & A
Basic: What synthetic strategies are effective for preparing 4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyridazinone core. A validated approach includes:
Alkylation at the 2-position : React 4-chloro-5-methoxy-3(2H)-pyridazinone with 2-bromoethanol or morpholino-substituted alkylating agents (e.g., 1-chloro-2-(N-morpholino)ethane) under basic conditions (K₂CO₃ or NaOH) to introduce the β-hydroxyethyl or morpholinoethyl group .
Hydroxyimino Propyl Introduction : Treat the intermediate with hydroxylamine under controlled pH to form the hydroxyimino propyl moiety. Optimize solvent polarity (e.g., DMF or THF) and temperature to prevent side reactions like tautomerization .
Purification : Use recrystallization (benzene/n-hexane) or column chromatography for isolation. Monitor yields via NMR and LC-MS to confirm structural integrity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent environments (e.g., morpholino protons at δ 3.5–3.7 ppm, hydroxyimino protons as broad singlets). Compare with analogs like 4-chloro-5-methoxy-2-{β-(N-morpholino)}ethyl-3(2H)-pyridazinone for resonance patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₄ClN₃O₃) with <3 ppm error.
- IR Spectroscopy : Detect carbonyl (C=O, ~1680 cm⁻¹) and hydroxyimino (N-O, ~930 cm⁻¹) groups .
Advanced: How does the morpholino group influence regioselectivity in alkylation reactions?
Methodological Answer:
The morpholinoethyl group introduces steric hindrance and electron-donating effects, directing electrophilic attacks to the pyridazinone’s 2-position. Evidence from trifluoroethylation reactions shows no carbonium ion shifts when morpholinoalkyl agents are used, indicating steric stabilization of intermediates . To test this:
Comparative Studies : Synthesize analogs with/without morpholino and monitor reaction pathways via ¹H NMR kinetics.
Computational Modeling : Use DFT calculations to map electron density distributions and transition states .
Advanced: How can contradictions in reported reaction yields for hydroxyimino group introduction be resolved?
Methodological Answer:
Discrepancies arise from solvent choice, hydroxylamine concentration, and pH. For reproducibility:
Optimize Solvent : Polar aprotic solvents (DMF) enhance nucleophilicity of hydroxylamine, while THF may reduce side reactions .
pH Control : Maintain pH 7–8 (buffered with NaHCO₃) to balance nucleophilic attack and minimize hydrolysis .
In Situ Monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
Advanced: What computational approaches predict the bioactivity or tautomeric behavior of this compound?
Methodological Answer:
- Tautomerism Analysis : Employ quantum-chemical studies (e.g., Gaussian 16) to evaluate keto-enol equilibria. The hydroxyimino group may stabilize enol forms, affecting binding to biological targets .
- Molecular Docking : Screen against herbicide targets (e.g., phytoene desaturase) using PyMOL or AutoDock. Compare with norflurazon (a structural analog with known herbicidal activity) to predict mode of action .
Basic: What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the hydroxyimino group.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the morpholinoethyl chain .
- Toxicity : Follow EPA guidelines for pyridazinone derivatives; LC50 values for analogs exceed 300 mg/kg in mice, but wear PPE due to potential Cl⁻/NOx emissions upon decomposition .
Advanced: How can synthetic byproducts be identified and minimized during scale-up?
Methodological Answer:
- Byproduct Profiling : Use LC-MS/MS to detect chlorinated intermediates (e.g., 4,5-dichloro derivatives) from incomplete alkylation.
- Process Optimization :
- Increase reaction time for hydroxylamine coupling (24–48 hrs).
- Employ flow chemistry for precise temperature control during exothermic steps .
Basic: What are the key applications of this compound in academic research?
Methodological Answer:
- Herbicide Mechanism Studies : As a norflurazon analog, it inhibits carotenoid biosynthesis in plants. Compare bioactivity with San 6706 (4-chloro-5-(dimethylamino)-2-[...]-pyridazinone) using Myxococcus fulvus models .
- Coordination Chemistry : The hydroxyimino group acts as a ligand for metal ions (e.g., Cu²⁺), enabling studies on chelation-driven supramolecular assembly .
Advanced: What strategies validate the compound’s purity and structural integrity in multi-step syntheses?
Methodological Answer:
- Orthogonal Techniques : Combine elemental analysis (C, H, N), 2D NMR (COSY, HSQC), and X-ray crystallography (if crystals are obtainable). For analogs, single-crystal XRD confirmed planar pyridazinone cores .
- Batch Consistency Testing : Use UPLC with PDA detection (λ = 254 nm) to ensure ≥98% purity across batches .
Advanced: How does steric hindrance from the morpholino group affect catalytic hydrogenation of the pyridazinone ring?
Methodological Answer:
- Experimental Design : Perform hydrogenation (H₂, Pd/C) under varying pressures (1–5 atm). The morpholino group may shield the 5-position, reducing hydrogenation at that site.
- Comparative Analysis : Contrast results with non-morpholino analogs (e.g., 4-chloro-2-methyl derivatives) to quantify steric effects via turnover frequency (TOF) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
